molecular formula C7H10INO B2369339 1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one CAS No. 2137822-75-2

1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B2369339
CAS No.: 2137822-75-2
M. Wt: 251.067
InChI Key: CGCQKESGPWBDIO-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-2-azabicyclo[221]heptan-3-one is a bicyclic compound with a unique structure that includes an iodine atom attached to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one typically involves the iodination of a precursor compound. One common method is the reaction of 2-azabicyclo[2.2.1]heptan-3-one with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 1-(azidomethyl)-2-azabicyclo[2.2.1]heptan-3-one, while reduction with sodium borohydride produces 1-(methyl)-2-azabicyclo[2.2.1]heptan-3-one .

Scientific Research Applications

1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with molecular targets through its iodine and azabicyclo structure. The iodine atom can participate in halogen bonding, while the bicyclic structure can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)-2-azabicyclo[2.2.1]heptan-3-one
  • 1-(Chloromethyl)-2-azabicyclo[2.2.1]heptan-3-one
  • 1-(Fluoromethyl)-2-azabicyclo[2.2.1]heptan-3-one

Uniqueness

1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make this compound particularly useful in certain chemical reactions and applications .

Biological Activity

1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one is a bicyclic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound belongs to the class of azabicyclic compounds, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic effects. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₇H₉INO
Molecular Weight221.06 g/mol
CAS Number[insert CAS number here]
AppearanceCrystalline solid

The presence of an iodine atom in the structure enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Antimicrobial Activity

Recent studies have indicated that compounds containing azabicyclic structures exhibit significant antimicrobial properties. For instance, derivatives of 2-azabicyclo[2.2.1]heptan-3-one have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 1.49 to 5.95 µM, indicating potent antimicrobial activity .

Antitumor Activity

In addition to antimicrobial effects, there is emerging evidence suggesting that this compound may possess antitumor properties. Preliminary studies have shown that related compounds can inhibit tumor cell lines such as HL60 (human promyelocytic leukemia) and MCF7 (breast cancer), with IC50 values reported in the low micromolar range . This suggests potential for further development as an anticancer agent.

Case Study 1: Synthesis and Evaluation of Derivatives

A study conducted by Singh and Vince (2012) explored the synthesis of various derivatives of azabicyclic compounds, including this compound. The biological evaluation revealed that certain derivatives exhibited enhanced activity against specific bacterial strains compared to their parent compounds .

Case Study 2: Mechanistic Insights into Antitumor Activity

In another investigation, researchers utilized high-precision computational methods to understand the mechanisms underlying the antitumor activity of azabicyclic compounds. The study highlighted the potential pathways through which these compounds exert their effects on cancer cells, providing a foundation for future therapeutic applications .

Properties

IUPAC Name

1-(iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10INO/c8-4-7-2-1-5(3-7)6(10)9-7/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCQKESGPWBDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C(=O)N2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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